molecular formula C28H23ClN4O5S B11670435 N-(4-chlorobenzyl)-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

N-(4-chlorobenzyl)-4-methyl-N-(2-{[(2E)-2-(2-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide

Cat. No.: B11670435
M. Wt: 563.0 g/mol
InChI Key: AQVGZBMCWQSLKA-UXHLAJHPSA-N
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Description

N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a chlorophenyl group, a nitrophenyl group, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and chemical properties.

Preparation Methods

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves a condensation reaction. One common method involves the reaction between 4-chlorobenzophenone and tosyl hydrazide in ethanol under reflux conditions for several hours . The reaction mixture is then cooled to room temperature to obtain the desired product.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-4-METHYL-N-(2-{N’-[(E)-(2-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzenesulfonamides and hydrazine derivatives. For example:

Properties

Molecular Formula

C28H23ClN4O5S

Molecular Weight

563.0 g/mol

IUPAC Name

2-[(4-chlorophenyl)methyl-(4-methylphenyl)sulfonylamino]-N-[(E)-(2-nitrophenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN4O5S/c1-20-10-16-24(17-11-20)39(37,38)32(19-21-12-14-23(29)15-13-21)27-9-5-3-7-25(27)28(34)31-30-18-22-6-2-4-8-26(22)33(35)36/h2-18H,19H2,1H3,(H,31,34)/b30-18+

InChI Key

AQVGZBMCWQSLKA-UXHLAJHPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)N/N=C/C4=CC=CC=C4[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Cl)C3=CC=CC=C3C(=O)NN=CC4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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